L-alanine

描述

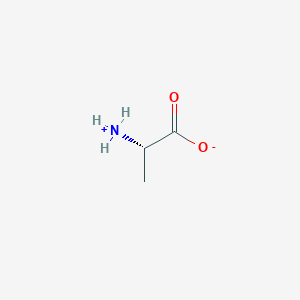

DL-丙氨酸,也称为 2-氨基丙酸,是一种非必需氨基酸,以两种对映异构体形式存在:D-丙氨酸和 L-丙氨酸。它是一种含有羧基和氨基的中性氨基酸。 DL-丙氨酸常见于蛋白质中,在多种生物过程中起着至关重要的作用,包括丙氨酸循环,该循环对葡萄糖代谢和能量产生至关重要 .

准备方法

合成路线和反应条件: DL-丙氨酸可以通过多种方法合成,包括:

施特雷克合成: 该方法涉及乙醛与氯化铵和氰化钾的反应,然后水解生成 DL-丙氨酸。

工业生产方法:

微生物发酵: 固定化枯草芽孢杆菌细胞可通过不对称降解从 DL-丙氨酸生产 D-丙氨酸。

化学合成: 化学不对称合成和氨酰化酶分离也用于工业生产.

化学反应分析

Reductive Amination of Pyruvate

L-alanine is primarily synthesized via reductive amination of pyruvate, catalyzed by alanine dehydrogenase (Ald) . This two-step process involves:

-

Glutamate dehydrogenase converts α-ketoglutarate, ammonia, and NADH to glutamate.

-

An aminotransferase transfers the amino group from glutamate to pyruvate, yielding this compound .

Key Enzymes :

-

Glutamate dehydrogenase (EC 1.4.1.3)

-

Alanine transaminase (EC 2.6.1.2)

Oxidative Deamination

Degradation occurs via oxidative deamination, the reverse of biosynthesis, producing pyruvate and ammonia. This reaction is catalyzed by the same enzymes under different substrate concentrations .

Enzymatic Interconversion and Transamination

This compound participates in transamination reactions, such as:

Kinetic Constants :

| Substrate | (M) | Enzyme |

|---|---|---|

| This compound | Glutamic dehydrogenase | |

| -ketoglutarate | Glutamic dehydrogenase |

The same enzyme catalyzes both this compound oxidation and glutamate synthesis, depending on its oligomeric state .

Proton Affinity and Clustering

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| 1425 ± 8.8 | 1396 ± 8.4 | |

| 169 ± 13 | — |

科学研究应用

Biomedical Applications

L-Alanine exhibits promising therapeutic properties that are being explored for various medical applications.

1.1 Anti-Bacterial Properties

Recent studies have demonstrated that this compound produced by lactic acid bacteria can inhibit the growth of several human pathogens, including Enterococcus faecalis, Escherichia coli, and Staphylococcus aureus. The concentration-dependent inhibition highlights its potential as a natural antibacterial agent .

1.2 Anti-Proliferative Effects

this compound has shown significant anti-proliferative effects against cancer cell lines, with IC50 values of 7.32 μM for A549 (lung adenocarcinoma) and 8.81 μM for MCF-7 (mammary gland adenocarcinoma) cells. This suggests its potential as an adjunctive treatment in cancer therapy .

1.3 Urolithiasis Treatment

The anti-urolithiatic properties of this compound have been validated through in vitro studies, demonstrating its effectiveness in inhibiting nucleation, aggregation, and promoting oxalate depletion in kidney stones . This marks a pioneering approach to treating urolithiasis.

Industrial Applications

This compound is extensively utilized across various industries due to its functional properties.

2.1 Food Industry

In the food sector, this compound serves as a flavor enhancer and sweetener. Its sweet taste makes it a valuable ingredient in food formulations, contributing to improved palatability .

2.2 Pharmaceutical Industry

this compound is used in clinical nutrition, particularly in pre- and postoperative care as part of amino acid mixtures . Its role in synthesizing methylglycinediacetic acid (MGDA), a biodegradable chelating agent, further underscores its importance in pharmaceuticals and cleaning products .

2.3 Biodegradable Plastics

The compound is also a precursor for producing biodegradable polymers such as polyesteramide and polyamides. This application aligns with global efforts towards sustainability and reducing environmental impact .

Metabolic Engineering for Production

The production of this compound has evolved significantly through metabolic engineering techniques.

3.1 Microbial Fermentation

Microorganisms such as Escherichia coli have been genetically engineered to enhance this compound yields via anaerobic fermentation processes. This method is now recognized as a commercially viable route for large-scale production .

3.2 Case Study: E. coli Strains

Dr. Lonnie Ingram's research on engineered E. coli strains has led to high-yield production of this compound, marking a significant advancement in industrial biotechnology . The annual global demand for this compound exceeds 50,000 tons, reflecting its widespread industrial relevance .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Biomedical | Anti-bacterial, anti-proliferative | Inhibits multiple pathogens; effective against cancer cell lines |

| Industrial | Food flavoring, pharmaceuticals | Used as sweetener; precursor for biodegradable plastics |

| Metabolic Engineering | Production via microbial fermentation | High-yield strains developed; significant reduction in production costs |

作用机制

DL-丙氨酸通过多种机制发挥作用:

相似化合物的比较

DL-丙氨酸可以与其他氨基酸进行比较,例如:

甘氨酸: 最简单的氨基酸,没有手性中心,使其在形成复杂结构方面的用途较小。

丝氨酸: 含有羟基,使其在生化过程中更具反应性。

缬氨酸: 一种支链氨基酸,更疏水,参与肌肉代谢

DL-丙氨酸的独特性:

手性: 以 D 和 L 两种形式存在,允许多种生物学功能。

类似化合物:

- 甘氨酸

- 丝氨酸

- 缬氨酸

DL-丙氨酸独特的性质和广泛的应用使其成为科学研究和工业过程中的宝贵化合物。

生物活性

L-alanine, a non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis, energy metabolism, and neurotransmission. This article explores the biological activity of this compound, highlighting its metabolic functions, clinical applications, and recent research findings.

Metabolism and Function

This compound is primarily involved in the transamination process, where it acts as a substrate for the synthesis of other amino acids. It is synthesized from pyruvate through the action of alanine transaminase (ALT) and can also be converted back to pyruvate in a reversible reaction. This dual role positions this compound as a key player in gluconeogenesis and energy metabolism.

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Transamination | Conversion of pyruvate to this compound via ALT |

| Gluconeogenesis | This compound contributes to glucose production |

| Protein Synthesis | Building block for protein formation |

| Neurotransmission | Acts as a neurotransmitter in the central nervous system |

Clinical Applications

Recent studies have investigated the therapeutic potential of this compound supplementation in various medical conditions:

- Pompe Disease : A case study reported the effects of this compound oral supplementation (LAOS) in an infantile-onset Pompe disease patient undergoing enzyme replacement therapy (ERT). The supplementation resulted in a significant increase in fat mass and a reduction in resting energy expenditure over nine months, suggesting improved metabolic functioning and body composition .

- Neurological Disorders : Research indicates that D-amino acids, including D-alanine, may influence neurological functions. In studies involving germ-free mice, D-alanine was shown to regulate behavior and interact with the N-methyl-D-aspartate receptor (NMDAR), indicating potential implications for neurodevelopmental processes .

- Metabolic Disorders : Prolonged exposure to this compound has been shown to induce metabolic changes in cellular environments. Studies demonstrated that acute this compound exposure caused membrane depolarization and altered ATP levels, suggesting its role in cellular energy dynamics .

Research Findings

Recent investigations into the biological activity of this compound have yielded significant insights:

- A study on the biosynthesis of D/L-alanine revealed that specific enzymes play critical roles in its production, which could enhance large-scale industrial applications for amino acid production .

- Another study highlighted the isotopic analysis of D- and this compound during microbial processes, emphasizing their importance in bacterial growth and metabolism .

Table 2: Summary of Key Research Findings on this compound

常见问题

Basic Research Questions

Q. What are the standard methodologies for quantifying L-alanine in biological samples, and how do they ensure accuracy?

Quantification of this compound in complex biological matrices (e.g., plasma, tissue) typically employs liquid chromatography-mass spectrometry (LC-MS) coupled with multiple reaction monitoring (MRM). This method achieves high specificity by targeting unique ion transitions (e.g., m/z 90 → 44 for this compound) and minimizes matrix interference. Key steps include:

- Isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to correct for extraction efficiency and ionization variability .

- External calibration curves spanning physiologically relevant concentrations (e.g., 1 nM–100 µM) .

- Precision thresholds : ≤10⁻⁹ g detection limits with ≤10% inter-run variability .

- Validation : Spike-and-recovery experiments in representative matrices (e.g., plasma, plant homogenates) to confirm accuracy .

Q. How can researchers detect this compound aminopeptidase activity in microbial cultures?

Enzyme-linked assays using chromogenic substrates like this compound-4-nitroanilide are widely used. The substrate is cleaved by alanine aminopeptidase, releasing 4-nitroaniline, which is quantified spectrophotometrically at 405 nm. Protocol highlights:

- Test strips : Pre-immobilized substrate (0.5 µmole/strip) incubated with microbial lysates at 37°C for 15–30 min .

- Controls : Include negative controls (boiled enzyme) and positive controls (purified enzyme) .

- Quantification : Activity expressed as µmole 4-nitroaniline/min/mg protein .

Q. What are the critical considerations for preparing samples for this compound analysis in plant tissues?

- Tissue homogenization : Use cryogenic grinding to prevent protein degradation and artefactual amino acid release .

- Extraction solvents : Acidic methanol-water mixtures (e.g., 80% methanol, 0.1% formic acid) to stabilize this compound and inhibit enzymatic activity .

- Sample size : Minimum 200 mg fresh weight to ensure representative metabolite profiling .

- Storage : Flash-freeze in liquid nitrogen and store at –80°C to prevent degradation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) optimize this compound production in engineered Corynebacterium glutamicum strains?

MFA identifies rate-limiting steps in biosynthesis pathways. In C. glutamicum:

- Knockout strategies : Disrupting fasB (fatty acid synthase) redirects carbon flux from lipid synthesis to this compound, increasing yield by 300% .

- Heterologous gene expression : Co-expressing Bacillus subtilis alaD (alanine dehydrogenase) and E. coli alaE (exporter) boosts production to 69.9 g/L in fed-batch fermentation .

- Transcriptomic validation : Monitor upregulation of alaT (alanine transaminase) and downregulation of accD1 (acetyl-CoA carboxylase) via RNA-seq .

Q. How do enzyme kinetics resolve functional discrepancies in this compound-associated variants (e.g., S187F alanine aminotransferase)?

Time-resolved spectrophotometry (e.g., absorbance at 413 nm for PLP cofactor) reveals biphasic kinetics in mutants:

- Two-exponential fitting : k_fast (substrate binding) and k_slow (transamination rate) are derived from this compound concentration gradients (0.1–10 mM) .

- Mutant dysfunction : S187F shows 60% reduced k_cat (0.8 s⁻¹ vs. 2.1 s⁻¹ wild-type) due to impaired substrate orientation .

- Data interpretation : Compare with X-ray crystallography to correlate kinetic defects with structural perturbations .

Q. What experimental designs elucidate this compound transport mechanisms in intestinal epithelial models?

- Ussing chamber assays : Measure transepithelial Na⁺-coupled transport using ¹⁴C-labeled this compound in Caco-2 monolayers .

- Competitive inhibition : Co-incubate with D-cycloserine (Ki = 2.1 mM) to assess H⁺-dependency .

- Pathological models : Compare this compound uptake in healthy vs. TGE virus-infected jejunum; infected tissues show 56% reduced Na⁺ absorption (ΔJNa = 1.1 vs. 2.5 µeq/cm²/hr) .

Q. How can researchers resolve spectral contradictions in this compound crystal structure studies?

- Cross-validation : Combine FTIR, XRD, and computational modeling (e.g., DFT) to distinguish authentic this compound crystals from artifacts (e.g., nitrate adducts) .

- Critical parameters : Monitor O–H stretching (3300 cm⁻¹) and COO⁻ antisymmetric vibrations (1600 cm⁻¹) to confirm protonation states .

Q. What methodologies assess this compound’s role in modulating glucose metabolism in vivo?

- Acute ketosis models : Infuse D-β-hydroxybutyrate (4 mM) in humans and measure blood this compound (HPLC) and glucose (glucometer) over 6 hours .

- Supplementation studies : Co-administer this compound (5 g/kg) to test glucose sparing (↓25% plasma glucose via reduced gluconeogenic substrate availability) .

属性

IUPAC Name |

2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25281-63-4 | |

| Record name | Poly(DL-alanine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25281-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6031255 | |

| Record name | DL-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |

| Record name | DL-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Solublein water, Slightly soluble (in ethanol) | |

| Record name | DL-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | DL-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

302-72-7, 338-69-2, 56-41-7 | |

| Record name | Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ALANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU7983T0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。